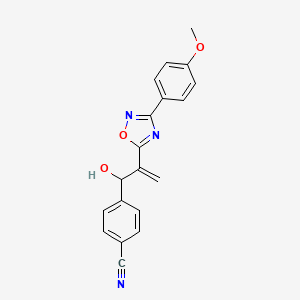
Antiparasitic agent-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiparasitic agent-6 is a synthetic compound known for its selective antiparasitic activity against Leishmania infantum, a parasite responsible for visceral leishmaniasis. This compound has shown promising results in scientific research, particularly in its ability to inhibit the growth of parasites with minimal cytotoxicity to host cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antiparasitic agent-6 involves the formation of oxadiazole and hydroxy-oxindole hybrids. The synthetic route typically includes the following steps:
Formation of Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids under acidic conditions to form the oxadiazole ring.
Hydroxy-oxindole Formation: The oxadiazole intermediate is then reacted with isatin derivatives under basic conditions to form the hydroxy-oxindole structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and condensation reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Antiparasitic agent-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Oxides of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Antiparasitic agent-6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxadiazole and hydroxy-oxindole hybrids.
Biology: Investigated for its antiparasitic activity against Leishmania infantum and other parasites.
Medicine: Potential therapeutic agent for treating parasitic infections with minimal side effects.
Industry: Used in the development of new antiparasitic drugs and formulations.
Wirkmechanismus
The mechanism of action of antiparasitic agent-6 involves:
Inhibition of Enzymes: The compound inhibits key enzymes in the parasite’s metabolic pathways, leading to the disruption of essential biological processes.
Molecular Targets: Targets include enzymes involved in nucleic acid synthesis and energy production.
Pathways Involved: The compound interferes with the electron transport chain and other metabolic pathways, leading to the death of the parasite.
Vergleich Mit ähnlichen Verbindungen
Imidazole Derivatives: Compounds such as bis-imidazoles and phenyl-substituted imidazoles have shown similar antiparasitic activity.
Nature-derived Peptides: Peptides derived from frog skin secretions have also demonstrated antiparasitic properties.
Uniqueness: Antiparasitic agent-6 is unique due to its selective activity against Leishmania infantum and its minimal cytotoxicity to host cells. This selectivity makes it a promising candidate for further development as a therapeutic agent.
Eigenschaften
Molekularformel |
C19H15N3O3 |
|---|---|
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
4-[1-hydroxy-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]prop-2-enyl]benzonitrile |
InChI |
InChI=1S/C19H15N3O3/c1-12(17(23)14-5-3-13(11-20)4-6-14)19-21-18(22-25-19)15-7-9-16(24-2)10-8-15/h3-10,17,23H,1H2,2H3 |
InChI-Schlüssel |
DGIYZLSIKDNRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C(C3=CC=C(C=C3)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



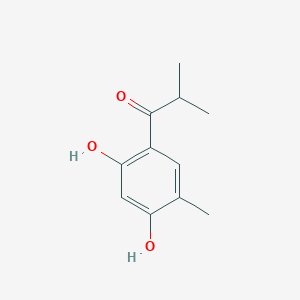
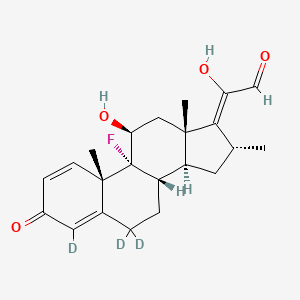
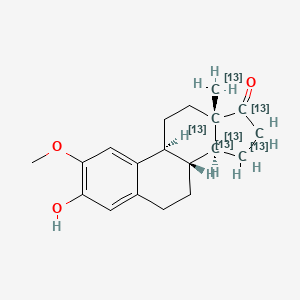
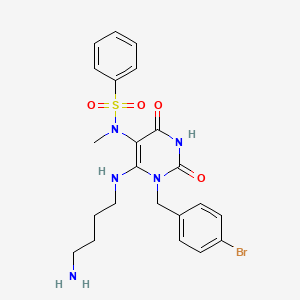
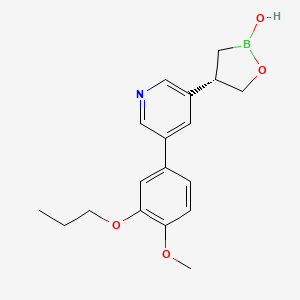
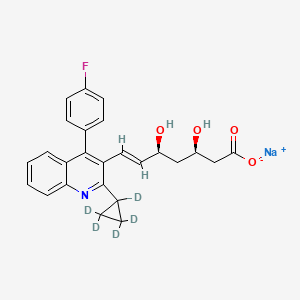
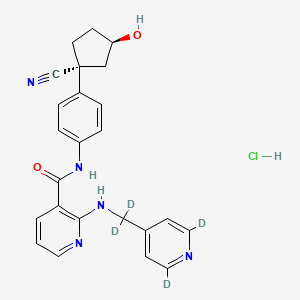
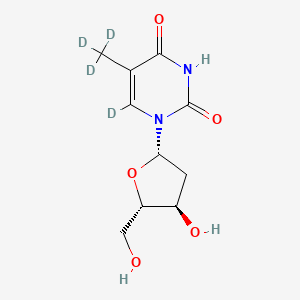
![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)
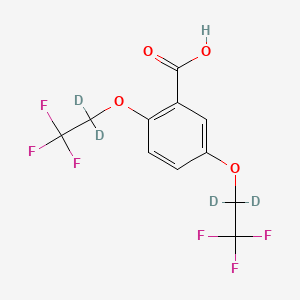
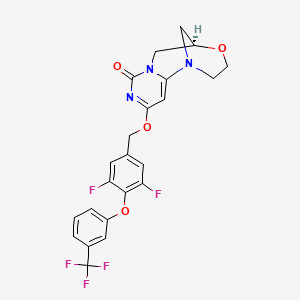
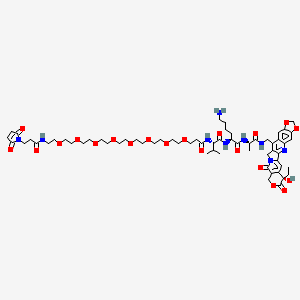
![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
